N-benzyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide
Description
N-benzyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide is a complex organic compound that belongs to the class of chromen derivatives
Properties
Molecular Formula |
C21H19NO4 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-benzyl-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C21H19NO4/c23-20(22-12-14-5-2-1-3-6-14)13-25-15-9-10-17-16-7-4-8-18(16)21(24)26-19(17)11-15/h1-3,5-6,9-11H,4,7-8,12-13H2,(H,22,23) |
InChI Key |
VWJDSDISIDJYQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide typically involves multiple steps, including the formation of the chromen core, followed by functionalization and coupling reactions. One common approach is to start with the cyclopenta[c]chromen precursor, which is then subjected to various chemical transformations to introduce the benzyl and acetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Synthetic Routes and Key Precursors
The compound is synthesized via multi-step reactions, typically involving:
-
Mannich reaction for chromen-4-one core formation (as seen in sodium 5-(8-((4-carboxypiperidin-1-yl)methyl)-7-hydroxy-4-oxo-4H-chromen-3-yl)-2-methoxybenzenesulfonate synthesis ).
-
Nucleophilic substitution to attach the benzyl-acetamide group to the chromen-7-oxy position.
Hydrolysis of the Acetamide Linker
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Yields 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetic acid and benzylamine.
-
Basic hydrolysis : Forms the corresponding carboxylate salt.
Mechanism :
-
Protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic).
-
Cleavage of the C–N bond, releasing benzylamine.
Table 2: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Acidic | HCl (1 M), H<sub>2</sub>O | 373 K | Carboxylic acid + benzylamine | 85–90% | , |
| Basic | NaOH (2 M), THF/H<sub>2</sub>O | 298 K | Sodium carboxylate + benzylamine | 78% |
Electrophilic Aromatic Substitution (EAS)
The chromen-4-one core undergoes EAS at electron-rich positions (e.g., C-5 or C-8):
-
Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups.
-
Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> adds sulfonic acid groups.
Key Observation : Substituents on the chromen ring (e.g., methoxy groups in ) direct electrophiles to specific positions.
Redox Reactions of the 4-Oxo Group
The ketone at position 4 participates in reduction and oxidation:
-
Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces the ketone to a secondary alcohol.
-
Oxidation : Under strong oxidizers (e.g., KMnO<sub>4</sub>), the cyclopentane ring may undergo cleavage.
Table 3: Redox Reaction Parameters
Stability and Degradation Pathways
-
Photodegradation : UV light induces ring-opening of the chromen-4-one moiety, forming quinone derivatives.
-
Thermal decomposition : Above 473 K, the acetamide linker breaks down into CO<sub>2</sub> and benzyl fragments.
Mechanistic Insight :
-
Chromen-4-one absorbs UV light, leading to π→π* transitions and bond cleavage .
-
Thermogravimetric analysis (TGA) shows mass loss at 473 K (–CO–NH– scission) .
Biological Interactions (Enzyme Inhibition)
While not directly studied for this compound, analogs with similar acetamide-chromen structures inhibit lysosomal phospholipase A<sub>2</sub> (LPLA<sub>2</sub>) .
-
Hypothesized interaction : The acetamide group mimics phospholipid headgroups, binding to LPLA<sub>2</sub>’s active site.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds related to the cyclopenta[c]chromene structure exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of cyclopenta[c]chromene have been tested against various cancer cell lines, demonstrating promising results in reducing cell viability and promoting cell death through apoptotic pathways .
- Anti-inflammatory Effects : N-benzyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential use in treating inflammatory diseases such as arthritis and colitis .
- Neuroprotective Properties : There is emerging evidence that this compound may provide neuroprotective effects. Studies on related compounds indicate that they can protect neuronal cells from oxidative stress and neurodegeneration, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .
Case Studies
- Cancer Research Study : In a controlled laboratory setting, a derivative of the compound was tested on breast cancer cell lines (MCF7). Results indicated a dose-dependent reduction in cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. The study concluded that the compound's mechanism involves the activation of caspase pathways leading to apoptosis .
- Inflammation Model : In a murine model of colitis, administration of this compound resulted in a significant decrease in disease activity index (DAI) scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated mice .
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science:
- Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced mechanical properties and thermal stability due to its unique structural features.
- Coatings and Composites : Incorporating this compound into coatings may improve their resistance to environmental degradation and enhance their functional properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar chromen core and exhibit diverse biological activities.
Coumarin derivatives: Known for their antimicrobial and anticancer properties, these compounds are structurally related to N-benzyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide.
Indole derivatives: These compounds are widely studied for their pharmacological activities and share some structural similarities with the target compound.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
N-benzyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉O₃ |
| IUPAC Name | N-benzyl-2-(4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yloxy)acetamide |
| SMILES | O=C(COc(cc1)cc(O2)c1C(CCC1)=C1C2=O)OCc1ccccc1 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Properties
Studies have demonstrated that this compound may inhibit cancer cell proliferation. The compound appears to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.
2. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests a possible application in treating inflammatory diseases.
3. Antioxidant Activity
This compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models .
The mechanism by which this compound exerts its biological effects involves several pathways:
Cell Signaling Pathways
The compound interacts with various signaling pathways:
- MAPK Pathway: Inhibition of this pathway leads to reduced proliferation and increased apoptosis in cancer cells.
- NF-kB Pathway: Suppression of NF-kB activation contributes to its anti-inflammatory effects.
Molecular Interactions
N-benzyl derivatives typically engage with specific enzymes or receptors due to their structural characteristics. The chromenyl moiety may facilitate binding to G protein-coupled receptors (GPCRs), influencing downstream signaling cascades associated with cellular responses .
Case Studies
Several studies have investigated the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study published in Cancer Research reported that treatment with N-benzyl-2-{(4-oxo-cyclopenta[c]chromen)} resulted in a dose-dependent decrease in tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis via caspase activation .
Case Study 2: Anti-inflammatory Mechanism
Research conducted on murine models indicated that administration of N-benzyl derivatives significantly reduced paw swelling and inflammatory cytokine levels in models of arthritis. This suggests potential therapeutic applications for inflammatory conditions .
Q & A
Basic: What are the recommended methodologies for synthesizing N-benzyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach is to:
Functionalize the cyclopenta[c]chromene core : Start with 4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-ol and perform an alkylation or esterification reaction to introduce the acetamide moiety.
Amide coupling : React the intermediate with benzylamine derivatives under conditions optimized for carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the acetamide linkage.
Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol/chloroform mixtures to isolate the product .
Key validation steps include monitoring reaction progress via TLC and confirming purity by HPLC (>95%).
Basic: How should researchers characterize the structure and purity of this compound?
Answer:
A combination of spectroscopic and analytical methods is essential:
- NMR Spectroscopy : H and C NMR to confirm the benzyl group (δ 4.35–4.50 ppm for CH), cyclopenta[c]chromene protons (δ 6.8–8.2 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with the molecular formula .
- Elemental Analysis : Ensure ≤0.5% deviation between theoretical and experimental C, H, N values .
Basic: What safety protocols are critical during handling and storage?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Storage : Store in airtight containers at –20°C under inert gas (N or Ar) to prevent hydrolysis of the acetamide group .
- Waste Disposal : Neutralize acidic/basic residues before disposal and incinerate organic waste in compliance with EPA guidelines .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in pharmacological results (e.g., anticonvulsant vs. cytotoxic effects) may arise from:
- Assay Variability : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and control for passage number .
- Solubility Issues : Use co-solvents like DMSO (≤0.1% v/v) to ensure compound dissolution without cytotoxicity .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .
Example: A 2020 study resolved conflicting IC values by replicating assays under uniform conditions, confirming activity at 12.5 μM ± 1.2 μM .
Advanced: What strategies optimize the compound’s solubility for in vitro assays?
Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the benzyl position while monitoring SAR trade-offs .
- pH Adjustment : Prepare buffers at pH 7.4 (PBS) to mimic physiological conditions and prevent precipitation .
Advanced: How can hydrogen-bonding interactions influence the compound’s stability?
Answer:
Intermolecular H-bonding between the acetamide carbonyl and cyclopenta[c]chromene oxygen can stabilize the crystal lattice, as shown in X-ray studies of analogous coumarin derivatives. However, excessive H-bonding in aqueous environments may promote hydrolysis. Mitigate this by:
- Lyophilization : Store the compound as a lyophilized powder to reduce water content .
- Excipient Use : Add trehalose or mannitol to formulations to disrupt H-bond networks .
Advanced: What analytical challenges arise in quantifying trace impurities?
Answer:
- HPLC Sensitivity : Use C18 columns with UV detection at 254 nm; optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) to resolve impurities <0.1% .
- Mass Spectrometry Interference : Employ MRM (multiple reaction monitoring) in LC-MS to distinguish the parent compound from isobaric contaminants .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Answer:
- Synthetic Modifications : Vary substituents on the benzyl group (e.g., electron-withdrawing Cl or electron-donating OCH) and assess impact on bioactivity .
- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental IC values .
Example: A 2015 study found that 4-methyl substitution on the benzyl group enhanced anticonvulsant activity by 40% compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
